3-(Bromomethyl)-4-fluoropyridin-2-amine
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Overview
Description
3-(Bromomethyl)-4-fluoropyridin-2-amine is an organic compound that belongs to the class of halogenated pyridines This compound is characterized by the presence of a bromomethyl group at the 3-position, a fluorine atom at the 4-position, and an amine group at the 2-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-4-fluoropyridin-2-amine typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method includes:
Nitration: Introduction of a nitro group to the pyridine ring.
Reduction: Conversion of the nitro group to an amine group.
Bromination: Introduction of the bromomethyl group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-4-fluoropyridin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by other nucleophiles.
Oxidation and Reduction: The amine group can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-(Bromomethyl)-4-fluoropyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-4-fluoropyridin-2-amine involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. The fluorine atom can influence the compound’s electronic properties, affecting its reactivity and interactions. The amine group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
3-(Bromomethyl)pyridine: Lacks the fluorine atom, resulting in different reactivity and properties.
4-Fluoropyridin-2-amine:
3-(Chloromethyl)-4-fluoropyridin-2-amine: Similar structure but with a chlorine atom instead of bromine, leading to different chemical behavior.
Uniqueness
3-(Bromomethyl)-4-fluoropyridin-2-amine is unique due to the combination of the bromomethyl, fluorine, and amine groups on the pyridine ring. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C6H6BrFN2 |
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Molecular Weight |
205.03 g/mol |
IUPAC Name |
3-(bromomethyl)-4-fluoropyridin-2-amine |
InChI |
InChI=1S/C6H6BrFN2/c7-3-4-5(8)1-2-10-6(4)9/h1-2H,3H2,(H2,9,10) |
InChI Key |
CSHKCAWNGWPEDU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1F)CBr)N |
Origin of Product |
United States |
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